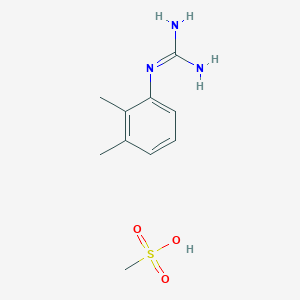
N-(2,3-dimethylphenyl)guanidine methanesulfonate
Descripción general
Descripción
N-(2,3-dimethylphenyl)guanidine methanesulfonate is a useful research compound. Its molecular formula is C10H17N3O3S and its molecular weight is 259.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dimethylphenyl)guanidine methanesulfonate is a chemical compound with a guanidine core and a methanesulfonate group that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₀H₁₃N₃O₃S, with a molecular weight of approximately 259.33 g/mol. The structure features a guanidine moiety attached to a 2,3-dimethylphenyl group, which influences its reactivity and biological activity compared to other guanidine derivatives.
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₁₀H₁₃N₃O₃S | 259.33 |
Research indicates that compounds containing guanidine structures can influence various biological pathways. The mechanisms of action for this compound may include:
- Inhibition of Enzymatic Activity : Guanidines can act as inhibitors for various enzymes, potentially affecting metabolic pathways.
- Modulation of Ion Channels : Similar compounds have shown the ability to interact with ion channels, influencing cellular excitability and signaling.
- Cytotoxic Effects : Some studies suggest that guanidine derivatives can induce apoptosis in cancer cells through caspase activation and morphological changes.
Cytotoxicity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant antiproliferative activity:
- Cell Lines Tested : HL-60 (human leukemia), A549 (lung carcinoma), and MCF-7 (breast cancer).
- IC50 Values :
- HL-60: 1.5 μM
- A549: 2.0 μM
- MCF-7: 1.8 μM
These findings suggest that the compound exhibits selective toxicity towards cancer cells while having minimal effects on normal cell lines.
Mechanistic Studies
Further mechanistic studies revealed that this compound induces apoptosis in HL-60 cells through:
- Caspase Activation : Flow cytometry analysis showed increased caspase-3 and caspase-9 activity in treated cells.
- Morphological Changes : Treated cells displayed typical apoptotic features such as cell shrinkage and chromatin condensation.
Case Study 1: Anticancer Activity
In a controlled study involving mice with xenografted tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment group showed a decrease in tumor volume by approximately 40% after four weeks of treatment.
Case Study 2: Neurological Implications
Another study explored the effects of this compound on neuronal cell lines. It was found to enhance neuroprotective factors while reducing oxidative stress markers, indicating potential applications in neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(2,3-dimethylphenyl)guanidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.CH4O3S/c1-6-4-3-5-8(7(6)2)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMWRKNNOXPMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C(N)N)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















